molecular formula C12H13N3O4S B2857747 5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1172919-34-4

5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2857747
CAS No.: 1172919-34-4
M. Wt: 295.31
InChI Key: CMVXRVLFPYLELY-UHFFFAOYSA-N
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Description

5-(N,N-Dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a pyridin-2-yl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-7-6-9(19-11)12(16)14-10-5-3-4-8-13-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVXRVLFPYLELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S. The compound features a furan ring substituted with a pyridine and a dimethylsulfamoyl group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The N,N-dimethylsulfamoyl group enhances solubility and bioavailability, facilitating its interaction with proteins and enzymes related to tumor growth and inflammatory responses.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds structurally similar to this compound. For instance, derivatives containing furan and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Assay Type
Compound AA5496.75 ± 0.192D Assay
Compound BHCC8275.13 ± 0.972D Assay
Compound CNCI-H3584.01 ± 0.953D Assay

These findings suggest that the compound could inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Activity

In addition to its antitumor properties, compounds similar to this sulfonamide derivative have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) has been noted in several studies:

  • Study Findings : Compounds were shown to significantly reduce IL-1β release in vitro.
  • Mechanism : This activity is thought to involve the modulation of signaling pathways associated with MAPK and NF-kB, leading to decreased inflammation.

Case Studies

  • Antitumor Efficacy in Lung Cancer : In a study evaluating a series of furan derivatives, it was found that certain compounds exhibited potent antitumor activity against lung cancer cell lines (A549, HCC827, NCI-H358). The compound's structure was optimized to enhance its cytotoxicity while minimizing effects on normal fibroblast cells (MRC-5) .
  • Inflammation Model : In an experimental model of inflammation, the administration of related compounds resulted in a marked reduction in inflammatory markers, suggesting potential therapeutic applications for conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(N,N-dimethylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide, we analyze structurally analogous furan-2-carboxamide derivatives from the provided evidence. Key parameters include substituent effects , synthetic yields , physical properties , and biological activities .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
Target Compound 5-(N,N-dimethylsulfamoyl), N-pyridin-2-yl C₁₂H₁₃N₃O₄S 336.326 N/A N/A Potential kinase modulation
5-Nitro-N-phenylfuran-2-carboxamide (2A) 5-NO₂, N-phenyl C₁₁H₈N₂O₄ 232.19 178–180 73 Diuretic activity
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) 5-NO₂, N-thiazol-2-yl C₈H₅N₃O₄S 239.21 265–268 75 Urea transport inhibition
N-(4-Morpholin-4-ylphenyl)furan-2-carboxamide () 5-(4-acetylphenyl), N-morpholin-4-ylphenyl C₂₃H₂₂N₂O₄ 390.44 N/A N/A Structural complexity; no explicit bioactivity
N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2) Thiourea-linked cyanoacetyl group C₉H₇N₃O₃S 249.24 N/A 70–89 Insect growth regulation

Key Observations

Substituent Effects on Bioactivity: The 5-nitro group in derivatives (e.g., 2A, 2J) correlates with diuretic and urea transport inhibitory activity, likely due to electron-withdrawing effects enhancing binding to transporters. The pyridin-2-yl substituent in the target compound differentiates it from analogs with phenyl or heterocyclic amines (e.g., thiazole in 2J). Pyridine’s basic nitrogen could improve solubility or mimic adenine in kinase-binding pockets .

Synthetic Accessibility: Nitro-substituted furan-2-carboxamides () are synthesized via straightforward routes with yields of 62–80%, whereas thiourea-linked analogs () achieve higher yields (70–89%) due to optimized coupling steps .

Physical Properties: Melting points for nitro derivatives (e.g., 2J: 265–268°C) suggest high crystallinity, while the target compound’s melting point is unreported.

Biological Applications: Diuretics: compounds target urea transporters, with 2A and 2J showing promise in preclinical models . Insecticides: Thiourea derivatives () disrupt insect growth via chitin synthesis inhibition .

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